2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzenesulfonamide core with a 2-chloro substituent and a 4-(2-oxopiperidin-1-yl)phenyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is Factor Xa (FXa) . FXa is a coagulation enzyme that plays a crucial role in the blood clotting process. It is involved in the conversion of prothrombin to thrombin, which subsequently leads to the formation of fibrin clots .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition . This compound shows competitive inhibition of FXa versus the synthetic tripeptide substrate .
Biochemical Pathways
By inhibiting FXa, this compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a fibrin clot . Specifically, it prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by this compound leads to a reduction in thrombin generation . This results in a decrease in the formation of fibrin clots, thereby preventing thrombosis . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The reaction begins with the formation of the piperidinyl intermediate by reacting 4-chloronitrobenzene with piperidine under reflux conditions in the presence of a base such as sodium carbonate.
Reduction and Cyclization: The nitro group is then reduced to an amine, followed by cyclization to form the 2-oxopiperidin-1-yl moiety.
Sulfonamide Formation: The final step involves the reaction of the piperidinyl intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl moiety.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like sodium chlorite or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the piperidinyl moiety.
Scientific Research Applications
2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X, used as an anticoagulant.
Rivaroxaban: Another factor Xa inhibitor with similar applications.
Dabigatran: A direct thrombin inhibitor used as an anticoagulant.
Uniqueness
2-chloro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-5-1-2-6-16(15)24(22,23)19-13-8-10-14(11-9-13)20-12-4-3-7-17(20)21/h1-2,5-6,8-11,19H,3-4,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLCXSFWLHDMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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